3-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
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Description
3-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a useful research compound. Its molecular formula is C22H17BrN2O3 and its molecular weight is 437.293. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Characterization
Novel Oxazepines and Their Photophysical Properties
Petrovskii et al. (2017) synthesized a nonplanar oxazapolyheterocycle, showcasing a strong blue emission in dichloromethane, indicating potential applications in materials science for its unique photophysical properties (Petrovskii et al., 2017).
Antipyrine-like Derivatives and Their Intermolecular Interactions
Saeed et al. (2020) reported on the synthesis and X-ray structure characterization of antipyrine derivatives, highlighting their solid-state structures and potential for designing new molecular materials with specific interaction patterns (Saeed et al., 2020).
Synthesis of Dibenzo Oxazepines
Tayade and Kale (2016) discussed the oxidative cyclization of dibenzo oxazepines, providing insights into novel synthetic pathways for these compounds, which could be relevant for the development of new pharmaceuticals or materials (Tayade & Kale, 2016).
One-Pot Synthesis Techniques
Luo et al. (2014) described a one-pot synthesis approach for dibenz[b,f][1,4]oxazepines, showcasing the efficiency and versatility of this method in producing complex heterocyclic systems, which could be beneficial for rapid drug development (Luo et al., 2014).
Potential Pharmacological Activities
Protein-Tyrosine Kinase Inhibitors
Li et al. (2017) synthesized 3,4-dihydro-1-benzoxepin-5(2H)-one derivatives and evaluated their activity as protein-tyrosine kinase inhibitors, indicating potential applications in cancer therapy (Li et al., 2017).
Kinase Inhibitor Synthesis and Scale-Up
Naganathan et al. (2015) reported on the synthesis and process development for a scalable production of a benzoxazepine-containing kinase inhibitor, highlighting the compound's relevance in therapeutic applications (Naganathan et al., 2015).
properties
IUPAC Name |
3-bromo-N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O3/c1-13-6-8-20-18(10-13)25(2)22(27)17-12-16(7-9-19(17)28-20)24-21(26)14-4-3-5-15(23)11-14/h3-12H,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZOPSPLBZXLNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC(=CC=C4)Br)C(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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